3-O-Methylquercetin 3-O-Methylquercetin 3',4',5,7-tetrahydroxy-3-methoxyflavone is a tetrahydroxyflavone having the 4-hydroxy groups located at the 3'- 4'- 5- and 7-positions as well as a methoxy group at the 2-position. It has a role as a metabolite and an antimicrobial agent. It is a tetrahydroxyflavone and a monomethoxyflavone. It is functionally related to a quercetin. It is a conjugate acid of a 3',4',5-trihydroxy-3-methoxyflavon-7-olate.
3-O-Methylquercetin is a natural product found in Artemisia incanescens, Halimodendron halodendron, and other organisms with data available.
See also: Tobacco Leaf (part of).
Brand Name: Vulcanchem
CAS No.: 1486-70-0
VCID: VC21346479
InChI: InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3
SMILES:
Molecular Formula: C16H12O7
Molecular Weight: 316.26 g/mol

3-O-Methylquercetin

CAS No.: 1486-70-0

Cat. No.: VC21346479

Molecular Formula: C16H12O7

Molecular Weight: 316.26 g/mol

* For research use only. Not for human or veterinary use.

3-O-Methylquercetin - 1486-70-0

CAS No. 1486-70-0
Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3
Standard InChI Key WEPBGSIAWZTEJR-UHFFFAOYSA-N
Canonical SMILES COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₇
Molecular Weight316.26 g/mol
Solubility in DMSO50 mg/mL (158.10 mM)
CAS Number1486-70-0

Pharmacological Activities

Phosphodiesterase (PDE) Inhibition

3-O-Methylquercetin exhibits selective inhibition of cyclic nucleotide phosphodiesterases (PDE), enzymes critical in regulating intracellular cAMP and cGMP levels. Key findings include:

PDE IsozymeIC₅₀ (μM)Inhibition TypeSource
PDE131.9Non-competitive
PDE218.6Non-competitive
PDE31.6Competitive
PDE428.5Competitive
PDE586.9Non-competitive
  • PDE3 Selectivity: 3-MQ inhibits PDE3 with an IC₅₀ of 1.6 μM, comparable to milrinone, a known PDE3 inhibitor .

  • PDE4 Modulation: While less potent than PDE3 inhibition (IC₅₀ = 28.5 μM), 3-MQ competitively inhibits PDE4, resembling Ro 20-1724 .

Antioxidant and Cytoprotective Effects

3-MQ demonstrates robust antioxidant activity, particularly in protecting against hydrogen peroxide (H₂O₂)-induced oxidative stress:

  • ROS Scavenging: Reduces intracellular reactive oxygen species (ROS) in intestinal epithelial cells (IPEC-J2) and human leukocytes .

  • Mitochondrial Protection: Preserves mitochondrial membrane potential (MMP) in H₂O₂-treated liver and lung cells .

  • DNA Damage Mitigation: Prevents H₂O₂-induced DNA fragmentation via alkaline comet assays .

Mechanistic Insights
3-MQ upregulates nuclear factor erythroid 2-related factor 2 (Nrf2), superoxide dismutase (SOD), and catalase, while decreasing extracellular H₂O₂ levels .

Formulation and Delivery Strategies

Skin Permeation and Topical Formulations

Comparative studies with quercetin reveal distinct permeation profiles due to structural differences (C3 methoxy vs. hydroxyl):

Parameter3-O-MethylquercetinQuercetinFormulationSource
Skin RetentionLowerHigherCS/HPMC hydrogels
β-Cyclodextrin (β-CD) ComplexationHPMC + 5% β-CDCS + 5% β-CD-

Key Findings:

  • Molecular Modeling: The C3 methoxy group alters β-CD complexation dynamics, favoring B-ring insertion through the β-CD’s secondary hydroxyl rim .

  • Hydrogel Optimization: 3-MQ shows superior permeation in HPMC hydrogels with β-CD, while quercetin benefits from chitosan matrices .

Nanoemulsion Formulations

3-MQ’s solubility in lipid-based nanoemulsions enhances bioavailability:

SolventSolubility (mg/mL)Association Efficiency (%)Source
Oleyl oleate (ODD)N/A96–99%

Performance Metrics:

  • Accuracy: LC assay recoveries of 96–99% confirm reliable quantification in skin extracts .

  • Permeation Kinetics: Time-dependent flux (μg/cm²/h) aligns with Fick’s law, indicating passive diffusion .

Comparative Analysis with Quercetin

Structural and Functional Differences

Aspect3-O-MethylquercetinQuercetinSource
C3 SubstitutionOCH₃ (methoxy)OH (hydroxyl)
Hydrogen BondingReducedEnhanced
β-CD ComplexationB-ring insertionA/C-ring insertion
Skin Retention~30% lower than QCTHigher

Pharmacodynamic Implications

  • PDE Inhibition: 3-MQ’s selectivity for PDE3/PDE4 contrasts with quercetin’s broader PDE inhibition .

  • Antioxidant Efficiency: Both compounds reduce ROS, but 3-MQ’s methyl group may modulate redox activity differently .

Challenges and Research Gaps

  • Bioavailability: Low aqueous solubility necessitates advanced formulation strategies .

  • Clinical Translation: Limited in vivo studies hinder dose optimization for human applications.

  • Mechanistic Depth: Further elucidation of Nrf2 and p38 MAPK pathways is required .

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